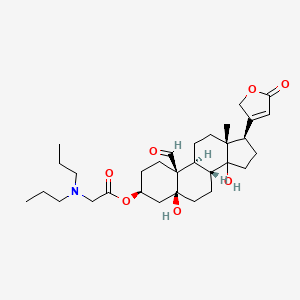

3-Di-n-propylaminoacetyl strophanthidin

Description

3-Di-n-propylaminoacetyl strophanthidin is a semi-synthetic derivative of strophanthidin, a cardiotonic steroid derived from Strophanthus species. Strophanthidin itself is known for its inhibition of Na+/K+-ATPase, leading to increased intracellular sodium and calcium concentrations, which enhances cardiac contractility (positive inotropic effect) . The 3-Di-n-propylaminoacetyl modification involves the introduction of a di-n-propylaminoacetyl group at the C3 position of strophanthidin. This structural alteration aims to enhance solubility, bioavailability, or target specificity compared to the parent compound .

Properties

CAS No. |

63979-68-0 |

|---|---|

Molecular Formula |

C31H47NO7 |

Molecular Weight |

545.7 g/mol |

IUPAC Name |

[(3S,5S,8R,9S,10S,13R,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(dipropylamino)acetate |

InChI |

InChI=1S/C31H47NO7/c1-4-14-32(15-5-2)18-27(35)39-22-6-11-29(20-33)24-7-10-28(3)23(21-16-26(34)38-19-21)9-13-31(28,37)25(24)8-12-30(29,36)17-22/h16,20,22-25,36-37H,4-15,17-19H2,1-3H3/t22-,23+,24-,25+,28+,29-,30-,31?/m0/s1 |

InChI Key |

RZZWDUSQRGKFEW-SMDIMHCVSA-N |

Isomeric SMILES |

CCCN(CCC)CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@]4([C@H](CCC4([C@@H]3CC[C@@]2(C1)O)O)C5=CC(=O)OC5)C)C=O |

Canonical SMILES |

CCCN(CCC)CC(=O)OC1CCC2(C3CCC4(C(CCC4(C3CCC2(C1)O)O)C5=CC(=O)OC5)C)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Di-n-propylaminoacetyl strophanthidin involves several steps, starting from the basic structure of strophanthidin. The process typically includes the introduction of the di-n-propylaminoacetyl group to the strophanthidin molecule. This can be achieved through a series of chemical reactions, including acylation and amination reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can significantly increase the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Di-n-propylaminoacetyl strophanthidin undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of various oxidized derivatives, while reduction may yield reduced forms of the compound .

Scientific Research Applications

Chemistry: In chemistry, 3-Di-n-propylaminoacetyl strophanthidin is used as a model compound to study the mechanisms of cardiac glycosides and their interactions with biological targets .

Biology: In biology, this compound is used to investigate the effects of cardiac glycosides on cellular processes, such as ion transport and signal transduction .

Medicine: In medicine, this compound has shown potential as an anticancer agent. Studies have demonstrated its ability to induce apoptosis in cancer cells by modulating various signaling pathways .

Industry: In the industrial sector, this compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry .

Mechanism of Action

The mechanism of action of 3-Di-n-propylaminoacetyl strophanthidin involves the inhibition of the sodium-potassium ATPase pump. This inhibition disrupts the electrochemical gradient across cell membranes, leading to an increase in intracellular sodium levels. This, in turn, affects calcium homeostasis and can trigger various cellular responses, including apoptosis. The compound also interacts with several key proteins involved in cell cycle regulation and apoptosis, such as caspases and cyclin-dependent kinases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between 3-di-n-propylaminoacetyl strophanthidin and related compounds:

Mechanistic and Efficacy Differences

- Strophanthidin vs. This compound: The addition of the di-n-propylaminoacetyl group likely alters the compound’s pharmacokinetics. Evidence suggests that such modifications reduce nonspecific cytotoxicity while retaining Na+/K+-ATPase inhibitory activity .

- Comparison with Digitoxin and Ouabain: Digitoxin and ouabain share the same core aglycone structure as strophanthidin but differ in glycosylation patterns. Glycosides like digitoxin exhibit prolonged half-lives due to sugar moieties enhancing stability.

- Istaroxime: Unlike this compound, istaroxime combines Na+/K+-ATPase inhibition with SERCA2a activation, resulting in stronger inotropic effects (283% vs. 186% maximal force in failing myocardium) . This dual mechanism highlights a key divergence in therapeutic strategy.

Cytotoxicity and Selectivity

Strophanthidin demonstrates selective cytotoxicity in cancer cells (e.g., MCF-7, A549) at low micromolar concentrations without harming normal cells (L132, WRL68) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.